molecular formula C21H24F3N5O B4455770 4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE

4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE

Cat. No.: B4455770
M. Wt: 419.4 g/mol
InChI Key: SKGMZKDWWUMKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with pyrrolidinyl and piperazinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE typically involves multi-step organic reactionsThe reaction conditions often include the use of trifluoroacetic acid as a catalyst and various organic solvents such as ethanol and dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, sodium borohydride, and trimethylsilyl cyanide. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, influencing various cellular processes. For example, it has been shown to inhibit certain kinases and modulate the activity of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE is unique due to its specific combination of functional groups and its potential to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O/c1-15-14-18(26-20(25-15)29-8-4-5-9-29)27-10-12-28(13-11-27)19(30)16-6-2-3-7-17(16)21(22,23)24/h2-3,6-7,14H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGMZKDWWUMKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE
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4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE
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4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE
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4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE
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4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE
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4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE

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